molecular formula C26H26N4O5 B2962326 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1326807-57-1

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2962326
CAS No.: 1326807-57-1
M. Wt: 474.517
InChI Key: KUJAFKAWAQVFRG-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic acetamide derivative featuring a 1,2,4-oxadiazole ring conjugated to a pyridinone core. The compound’s structure includes a 3,4-dimethoxyphenethyl moiety, which may enhance membrane permeability due to its lipophilic and electron-donating methoxy groups.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5/c1-17-5-4-6-19(13-17)25-28-26(35-29-25)20-8-10-24(32)30(15-20)16-23(31)27-12-11-18-7-9-21(33-2)22(14-18)34-3/h4-10,13-15H,11-12,16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJAFKAWAQVFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Synthesis of the pyridine ring: This involves the condensation of suitable aldehydes or ketones with ammonia or amines, followed by cyclization.

    Coupling of the two rings: The oxadiazole and pyridine rings are then coupled through a series of reactions involving nucleophilic substitution and acylation.

    Final acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and various acids or bases can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs.

    Medicine: Its unique structure suggests potential pharmacological activities, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context and application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Acetamide Derivatives
Compound Name/Identifier Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 3,4-dimethoxyphenethyl; 3-methylphenyl-oxadiazole; pyridinone ~515.56* High lipophilicity; potential CNS activity
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide 3-chloro-4-methoxyphenyl; 4-chlorophenyl-oxadiazole ~542.93 Chloro groups may enhance binding affinity but reduce solubility
2-{[4-Ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide 3-pyridinyl-triazole; isopropylphenyl ~453.58 Triazole core; sulfanyl group improves metabolic stability
Compound 60 (SAR study) 5-methyl-1,2,4-oxadiazole; tetrahydrobenzo-oxazolo-oxazine ~465.51 Rigid heterocyclic backbone; enhanced potency in target engagement

*Calculated based on formula C₂₉H₂₉N₃O₆.

Key Observations:
  • Substituent Impact on Solubility : The target compound’s 3,4-dimethoxyphenethyl group likely improves solubility compared to chlorinated analogs (e.g., ’s 3-chloro-4-methoxyphenyl derivative), where chloro groups increase molecular weight and hydrophobicity .
  • Oxadiazole vs. Triazole Cores : The 1,2,4-oxadiazole ring in the target compound may offer stronger hydrogen-bonding capabilities compared to triazole derivatives (e.g., ), which rely on sulfur-based interactions .
  • Methyl vs.

Pharmacological and Biochemical Insights

Anti-Inflammatory and Anti-Exudative Activity :
  • Acetamide derivatives with sulfanyl-triazole moieties (e.g., ) have demonstrated anti-exudative activity comparable to diclofenac (8 mg/kg) at 10 mg/kg doses . The target compound’s oxadiazole-pyridinone structure may exhibit similar efficacy but with improved selectivity due to its unique substituents.
  • Structure-Activity Relationship (SAR) : In , the incorporation of a 5-methyl-1,2,4-oxadiazole group (Compound 60) improved potency by ~45% compared to unsubstituted analogs . This suggests that the target compound’s 3-methylphenyl-oxadiazole moiety may similarly enhance activity through optimized steric and electronic effects.
Metabolic Stability :
  • Sulfanyl-containing analogs (e.g., ) show prolonged half-lives due to resistance to oxidative metabolism . The target compound lacks sulfur but may achieve stability via methoxy groups, which are less prone to phase I metabolism.

Limitations and Contrasts

  • Divergent Applications: While ’s furan-containing acetamides target anti-exudative pathways, the target compound’s oxadiazole-pyridinone scaffold may be more suited for neurological or anticancer applications, given the prevalence of similar structures in kinase inhibitors .
  • Synthetic Complexity: The tetrahydrobenzo-oxazolo-oxazine backbone in ’s Compound 60 introduces synthetic challenges compared to the target compound’s simpler pyridinone core .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex molecular structure, which includes a 1,2,4-oxadiazole moiety known for its diverse biological activities. The linear formula is represented as C27H30N4O4C_{27}H_{30}N_4O_4 . The presence of the 3,4-dimethoxyphenyl group and the oxadiazole ring are critical for its bioactivity.

Anticancer Activity

Numerous studies have documented the anticancer properties of compounds containing oxadiazole derivatives. The oxadiazole scaffold has been associated with various mechanisms of action against cancer cells, including:

  • Inhibition of cell proliferation : Compounds with oxadiazole rings have shown significant antiproliferative activity against multiple cancer cell lines. For instance, a derivative exhibited an IC50 value of approximately 92.4 µM across a panel of 11 cancer cell lines .
  • Mechanisms of action : These compounds often disrupt cellular processes such as apoptosis and cell cycle progression, targeting pathways involved in tumor growth and metastasis.

Anti-inflammatory and Analgesic Effects

Research indicates that similar compounds exhibit anti-inflammatory and analgesic properties. The presence of specific functional groups in the structure can enhance these effects:

  • Cytokine modulation : Some derivatives have shown the ability to modulate cytokine production, reducing inflammation markers in vitro.
  • Pain relief : In animal models, certain compounds demonstrated significant analgesic activity comparable to standard pain relievers .

Antimicrobial Activity

The biological activity extends to antimicrobial properties, where oxadiazole derivatives have shown efficacy against various bacterial strains:

  • Mechanism : The exact mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.
  • Activity spectrum : Studies report effectiveness against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent effects : The presence of electron-donating groups (like methoxy) on the phenyl ring enhances anticancer activity.
  • Oxadiazole positioning : Variations in the position of substituents on the oxadiazole ring can significantly alter potency and selectivity towards specific cancer types .

Study 1: Anticancer Efficacy

A recent study evaluated a series of oxadiazole derivatives similar to this compound against human cancer cell lines. The results indicated that modifications to the oxadiazole ring improved IC50 values significantly compared to earlier compounds.

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of related compounds. The study demonstrated that these compounds could inhibit NF-kB signaling pathways in macrophages, leading to decreased production of pro-inflammatory cytokines.

Q & A

Basic: What synthetic routes are recommended for preparing this compound?

Methodological Answer:
The compound can be synthesized via a multi-step protocol involving:

  • Reflux conditions : Equimolar concentrations (0.01 M) of precursors (e.g., substituted oxazolones and hydroxyacetamide derivatives) are refluxed at 150°C for 5 hours using pyridine and Zeolite (Y-H) as catalysts .
  • Purification : Post-reaction, the product is cooled, acidified with HCl, and recrystallized from ethanol to achieve high purity .
  • Validation : Confirm structure via ¹H NMR, IR spectroscopy, and LC-MS to ensure fidelity to the target molecule .

Basic: Which analytical techniques are critical for structural characterization?

Methodological Answer:

  • ¹H NMR : Assigns proton environments, e.g., methoxy groups (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxadiazole moiety) .
  • LC-MS : Verifies molecular ion peaks and fragmentation patterns aligned with the expected molecular formula .
  • Elemental Analysis : Validates C, H, N, and S content within ±0.4% of theoretical values .

Advanced: How can Design of Experiments (DoE) optimize synthesis yield and purity?

Methodological Answer:

  • Parameter Screening : Use fractional factorial designs to assess variables (e.g., catalyst loading, temperature, solvent polarity). For example, Zeolite (Y-H) enhances reaction efficiency by 20% compared to other catalysts .
  • Response Surface Methodology (RSM) : Model interactions between temperature (140–160°C) and reflux time (4–6 hours) to identify optimal conditions (e.g., 155°C, 5.5 hours) .
  • Validation : Confirm optimized conditions via triplicate runs, achieving >90% yield and >98% purity .

Advanced: How do computational methods predict biological activity?

Methodological Answer:

  • PASS Algorithm : Predicts potential antiproliferative or antimicrobial activity based on structural similarity to known bioactive compounds .
  • Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) by analyzing interactions between the oxadiazole moiety and active-site residues (e.g., hydrogen bonds with Lys721) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns to prioritize compounds for in vitro testing .

Advanced: How to resolve contradictions between in silico predictions and experimental bioactivity?

Methodological Answer:

  • Data Triangulation : Cross-validate PASS predictions with docking scores and physicochemical properties (e.g., LogP <5 for membrane permeability) .
  • Dose-Response Assays : Perform in vitro testing (e.g., IC₅₀ against cancer cell lines) to confirm activity thresholds. Discrepancies may arise from off-target effects or metabolic instability .
  • SAR Studies : Modify substituents (e.g., replacing 3-methylphenyl with 4-fluorophenyl) to enhance potency and validate predictions .

Advanced: What role does the 1,2,4-oxadiazole moiety play in reactivity?

Methodological Answer:

  • Electrophilic Substitution : The oxadiazole’s electron-deficient ring facilitates reactions at the 5-position, such as Suzuki couplings with aryl boronic acids .
  • Stability : The moiety resists hydrolysis under acidic conditions (pH 2–6) but degrades in strong bases (pH >10), impacting formulation strategies .
  • Bioisosterism : Functions as a carbonyl mimic, enhancing metabolic stability compared to amide-containing analogs .

Basic: What recrystallization methods ensure high purity?

Methodological Answer:

  • Solvent Selection : Use ethanol or ethyl acetate due to moderate polarity, which balances solubility and crystallization efficiency .
  • Gradient Cooling : Cool the solution from 60°C to 4°C over 12 hours to promote slow crystal growth and minimize impurities .
  • Yield-Purity Trade-off : Single recrystallization achieves ~85% purity; a second round increases purity to >95% but reduces yield by 15% .

Advanced: How do substituents on the phenyl ring affect pharmacokinetics?

Methodological Answer:

  • Lipophilicity : 3-Methylphenyl increases LogP by 0.5 units compared to unsubstituted phenyl, enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic Stability : Electron-withdrawing groups (e.g., 4-Br in related analogs) slow CYP450-mediated oxidation, extending half-life from 2.1 to 4.8 hours .
  • Toxicity : 3-Methyl substitution reduces hepatotoxicity risk compared to nitro or chloro groups in preclinical models .

Advanced: What in vitro assays are suitable for evaluating antiproliferative activity?

Methodological Answer:

  • Cell Lines : Use MCF-7 (breast cancer) and A549 (lung cancer) with 72-hour exposure periods .
  • MTT Assay : Measure IC₅₀ values (typical range: 10–50 µM) and compare to reference drugs (e.g., doxorubicin, IC₅₀ = 0.5 µM) .
  • Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V staining) and cell cycle arrest (propidium iodide) .

Advanced: How to assess metabolic pathways for this compound?

Methodological Answer:

  • Microsomal Incubations : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-QTOF-MS to identify phase I metabolites (e.g., hydroxylation at the oxadiazole ring) .
  • CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
  • In Silico Tools : Use Meteor or ADMET Predictor to simulate metabolic fate and prioritize lab testing .

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